molecular formula C15H14O4 B290508 2-Hydroxyphenyl 2-ethoxybenzoate

2-Hydroxyphenyl 2-ethoxybenzoate

Cat. No.: B290508
M. Wt: 258.27 g/mol
InChI Key: TVVLHYVUABCESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyphenyl 2-ethoxybenzoate is a synthetic organic compound offered for research and development purposes. This ester compound features a phenolic hydroxyl group and is of interest in various scientific fields. Compounds with a 2-hydroxyphenyl moiety are known to be investigated for their photophysical properties, particularly those related to excited-state intramolecular proton transfer (ESIPT), a process that can lead to large Stokes shifts and unique fluorescence emission profiles useful in developing novel fluorophores . Similar benzoate esters are also synthesized and studied in medicinal chemistry research for their potential bioactive properties . The synthetic approach for such molecules typically involves esterification reactions between the appropriate phenolic and benzoic acid derivatives, often employing coupling agents like diisopropylcarbodiimide (DIC) and catalysts such as DMAP . Researchers can utilize this compound as a building block in organic synthesis or as a standard in analytical studies. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(2-hydroxyphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C15H14O4/c1-2-18-13-9-5-3-7-11(13)15(17)19-14-10-6-4-8-12(14)16/h3-10,16H,2H2,1H3

InChI Key

TVVLHYVUABCESU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2O

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

  • Ethyl 2-methoxybenzoate (CAS 7335-26-4): Replacing the hydroxyl group with methoxy enhances lipophilicity but reduces hydrogen-bonding capacity. The methoxy derivative exhibits a melting point of 25–27°C and solubility in ethanol (>100 mg/mL) , whereas 2-hydroxyphenyl 2-ethoxybenzoate likely has higher polarity due to the free hydroxyl group, affecting its solubility profile.
  • This contrasts with 2-ethoxybenzoate derivatives, where the ethoxy group may enhance thermal stability but reduce aqueous solubility.

Thermal and Chemical Stability

Alkoxy-substituted benzoates, such as methyl 2-ethoxybenzoate, are prone to dealkylation under thermal stress. For example, heating methyl 2-ethoxybenzoate with ethane-1,2-diamine at atmospheric pressure yields 2-(2-hydroxyphenyl)-1H-imidazoline due to ethoxy group cleavage . This suggests that this compound may similarly decompose at elevated temperatures, limiting its utility in high-temperature applications.

Electronic and Spectroscopic Properties

Density functional theory (DFT) studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () reveal that hydroxyl groups significantly influence HOMO-LUMO gaps and dipole moments (2.57 Debye). By analogy, the hydroxyl and ethoxy groups in this compound likely contribute to a polarized electron distribution, enhancing its UV absorption properties. This aligns with benzotriazole-based UV stabilizers like Tinuvin®5050, which utilize hydroxyphenyl groups for synergistic UV/HALS activity .

Comparative Data Table

Compound Key Functional Groups Solubility (Ethanol) Thermal Stability Applications References
This compound Hydroxyl, ethoxybenzoate Moderate (predicted) Low (prone to dealkylation) UV stabilizers, intermediates
Ethyl 2-methoxybenzoate Methoxybenzoate >100 mg/mL Moderate Flavors, fragrances
2-Hydroxyethyl benzoate Hydroxyethyl, benzoate High High Cosmetics, plasticizers
Methyl 2-ethoxybenzoate Ethoxybenzoate Not reported Low (decomposes at 100°C) Synthetic intermediates

Key Research Findings

  • Synthetic Challenges : Alkoxybenzoate esters, including 2-ethoxy derivatives, are sensitive to reaction conditions. For instance, attempts to synthesize 2-(2-ethoxyphenyl)-1H-imidazoline from methyl 2-ethoxybenzoate failed due to thermal decomposition, yielding hydroxylated byproducts .
  • Spectroscopic Differentiation : Infrared (IR) and NMR spectra of hydroxyphenyl esters show distinct peaks for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups, enabling differentiation from analogs like ethyl 2-acetylbenzoate (), which exhibits acetyl C=O stretches near 1680 cm⁻¹.

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